2-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Overview
Description
2-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a synthetic organic compound that belongs to the class of indene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Piperidinyl Ethyl Group: This can be done through nucleophilic substitution or addition reactions.
Oxidation to Form the Ketone Group: This step might involve the use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction might yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2,3-dihydro-1H-indene-1,3-dione: Lacks the piperidinyl ethyl group.
2-(4-Chlorophenyl)-2-[2-oxo-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indene-1,3-dione: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidinyl ethyl group in 2-(4-CHLOROPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE might confer unique biological activities or chemical reactivity compared to similar compounds. This could make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c23-16-10-8-15(9-11-16)22(14-19(25)24-12-4-1-5-13-24)20(26)17-6-2-3-7-18(17)21(22)27/h2-3,6-11H,1,4-5,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXALZFZFCCKSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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